4-[(Azetidin-3-yloxy)methyl]pyridine 4-[(Azetidin-3-yloxy)methyl]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17819863
InChI: InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)7-12-9-5-11-6-9/h1-4,9,11H,5-7H2
SMILES:
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

4-[(Azetidin-3-yloxy)methyl]pyridine

CAS No.:

Cat. No.: VC17819863

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

4-[(Azetidin-3-yloxy)methyl]pyridine -

Specification

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name 4-(azetidin-3-yloxymethyl)pyridine
Standard InChI InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)7-12-9-5-11-6-9/h1-4,9,11H,5-7H2
Standard InChI Key WOPZELOUQVDGSI-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)OCC2=CC=NC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring linked via a methyleneoxy bridge to an azetidine moiety. The azetidine group—a four-membered saturated ring containing one nitrogen atom—imparts conformational rigidity, while the pyridine ring contributes aromaticity and hydrogen-bonding capabilities. This hybrid structure enhances binding affinity to biological targets, particularly neuronal receptors .

Table 1: Comparative Structural Data of Azetidine-Pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
4-[(Azetidin-3-yloxy)methyl]pyridineC10H11N3O\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}189.211338955-85-3
4-(Azetidin-3-yl)pyridineC8H10N2\text{C}_8\text{H}_{10}\text{N}_2134.18790646-47-8
3-[(Azetidin-3-yloxy)methyl]pyridineC9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}164.201340467-82-4

The stereoelectronic properties of 4-[(Azetidin-3-yloxy)methyl]pyridine are influenced by the electron-rich pyridine nitrogen and the strained azetidine ring. Quantum mechanical calculations predict a dipole moment of approximately 3.2 D, favoring interactions with polar binding pockets .

Thermodynamic and Solubility Profiles

Experimental data on melting/boiling points remain unreported, but analogous azetidine derivatives exhibit melting points between 80–120°C . The compound’s logP (octanol-water partition coefficient) is estimated at 1.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Solubility in aqueous buffers (pH 7.4) is limited (<1 mg/mL), necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for biological assays .

Synthetic Methodologies

Stille Coupling for Radiolabeled Analogues

A key synthetic route involves palladium-catalyzed Stille coupling to introduce carbon-11 labels for positron emission tomography (PET) imaging. In a validated protocol, tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl)azetidine-1-carboxylate reacts with [11C^{11}\text{C}]iodomethane at 80°C for 5 minutes, followed by deprotection with trifluoroacetic acid (TFA) . This method achieves a decay-corrected radiochemical yield of 39% and a synthesis time of 43 minutes, producing 0.46 GBq of the final product from 5.2 GBq of [11C^{11}\text{C}]iodomethane .

Non-Radiolabeled Synthesis

For non-radioactive batches, nucleophilic substitution reactions between 4-(chloromethyl)pyridine and azetidin-3-ol under basic conditions (e.g., K2_2CO3_3 in acetonitrile) yield the target compound. Purification via flash chromatography (silica gel, ethyl acetate/hexane) typically affords ≥95% purity .

Pharmacological Applications

α4β2-nAChR Partial Agonism

4-[(Azetidin-3-yloxy)methyl]pyridine derivatives exhibit nanomolar affinity for α4β2-nAChRs (Ki=0.615.4nMK_i = 0.6–15.4 \, \text{nM}), making them candidates for treating depression and nicotine addiction . In the mouse forced swim test (FST), structural analogues demonstrated dose-dependent reductions in immobility time (up to 60% at 10 mg/kg), comparable to imipramine . The azetidine ring’s conformational restraint optimizes receptor-ligand interactions, as evidenced by a 30-fold potency drop when replaced with pyrrolidine .

Metabolic Stability Enhancements

Early lead compounds with hydroxyl groups (-OH\text{-OH}) on the azetidine ring suffered rapid glucuronidation (t1/2<30mint_{1/2} < 30 \, \text{min} in human liver microsomes). Fluoromethyl substitution (-CH2F\text{-CH}_2\text{F}) improved metabolic stability (t1/2>120mint_{1/2} > 120 \, \text{min}) while maintaining receptor affinity (Ki=1.2nMK_i = 1.2 \, \text{nM}) .

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 8.51 (d, J=5.2HzJ = 5.2 \, \text{Hz}, 2H, pyridine H-2/H-6), 7.33 (d, J=5.2HzJ = 5.2 \, \text{Hz}, 2H, pyridine H-3/H-5), 4.73 (s, 2H, OCH2_2 ), 4.12–4.08 (m, 1H, azetidine H-3), 3.72–3.68 (m, 2H, azetidine H-1/H-5), 2.45–2.40 (m, 2H, azetidine H-2/H-4) .

  • HRMS (ESI+): m/z calcd. for C10H11N3O\text{C}_{10}\text{H}_{11}\text{N}_3\text{O} [M+H]+^+: 190.0975; found: 190.0978 .

Future Directions

Therapeutic Development

Ongoing studies aim to optimize bioavailability through prodrug strategies (e.g., phosphonate esters) and evaluate in vivo efficacy in neuropathic pain models .

PET Imaging Probes

The carbon-11-labeled analogue holds promise for quantifying α4β2-nAChR density in Alzheimer’s disease. Preliminary autoradiography in postmortem brain tissues revealed specific binding (Bmax=12.3fmol/mgB_{\text{max}} = 12.3 \, \text{fmol/mg}) displaceable by cytisine .

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